1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one is an organic compound characterized by a cyclohexane ring substituted with a dimethyl group and a pentenone chain. This compound is part of the larger family of cycloalkanes, which are cyclic hydrocarbons with unique chemical properties due to their ring structure .
Vorbereitungsmethoden
The synthesis of 1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one can be achieved through various synthetic routes. One common method involves the hydrolysis of specific precursors in the presence of mineral acids such as sulfuric acid . This process is advantageous for industrial production due to its simplicity, cost-effectiveness, and minimal environmental impact.
Analyse Chemischer Reaktionen
1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into more oxidized forms.
Reduction: Reducing agents can be used to convert the compound into more reduced forms.
Substitution: Various substituents can replace hydrogen atoms in the compound under specific conditions.
Common reagents used in these reactions include sulfuric acid, hydrobromic acid, and phosphoric acid . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biochemical and physiological responses .
Vergleich Mit ähnlichen Verbindungen
1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one can be compared with other similar compounds such as:
Cyclohexane: A simple cycloalkane with a six-membered ring.
1-(3,3-Dimethylcyclohexyl)ethanone: A related compound with a similar structure but different functional groups.
1-(3,3-Dimethylcyclohexyl)ethyl formate: Another similar compound with a formate group.
These comparisons highlight the unique structural features and chemical properties of this compound.
Eigenschaften
CAS-Nummer |
65603-31-8 |
---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
1-(3,3-dimethylcyclohexyl)-4-methylpent-2-en-1-one |
InChI |
InChI=1S/C14H24O/c1-11(2)7-8-13(15)12-6-5-9-14(3,4)10-12/h7-8,11-12H,5-6,9-10H2,1-4H3 |
InChI-Schlüssel |
GPFQYTLSIAJVNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=CC(=O)C1CCCC(C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.